4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine
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Overview
Description
4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a cyclopropyl group at the 4-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to give the desired triazole product .
Azide Preparation: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Alkyne Preparation: The alkyne precursor can be synthesized from the corresponding halide by dehydrohalogenation.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors can be used to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce dihydrotriazoles.
Scientific Research Applications
4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole: Similar structure but lacks the amine group.
4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine: Similar structure but with the amine group at a different position.
1-Methyl-1H-1,2,3-triazol-4-amine: Lacks the cyclopropyl group.
Uniqueness
4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine is unique due to the specific positioning of the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the amine group at the 5-position also contributes to its distinct properties .
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-cyclopropyl-3-methyltriazol-4-amine |
InChI |
InChI=1S/C6H10N4/c1-10-6(7)5(8-9-10)4-2-3-4/h4H,2-3,7H2,1H3 |
InChI Key |
QMKSCYZWZBZQQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C2CC2)N |
Origin of Product |
United States |
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